

Application Notes and Protocols for AC-430, a Selective JAK2 Inhibitor

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Compound of Interest

Compound Name: AC-430

Cat. No.: B1440854

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Introduction

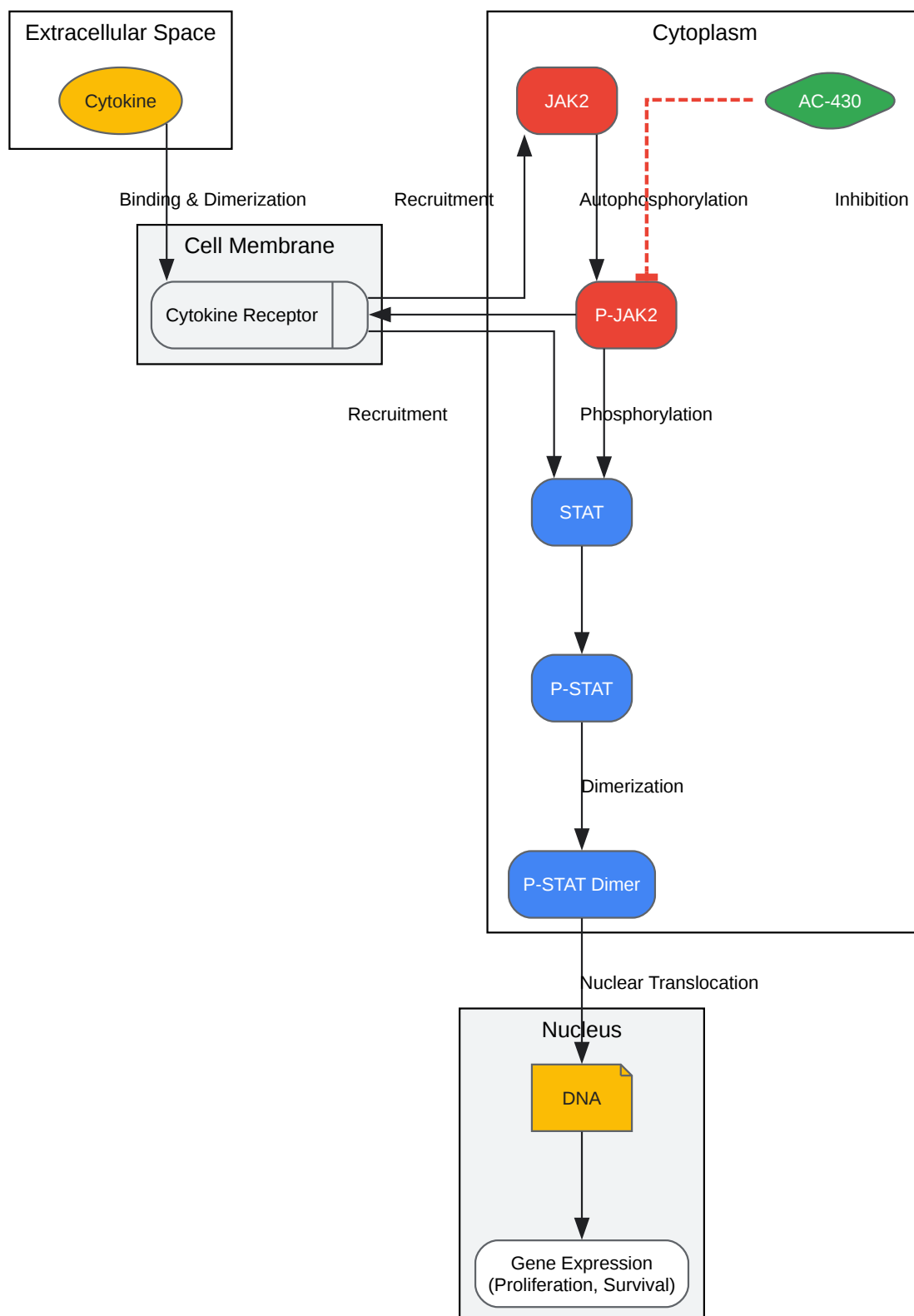
AC-430 is an investigational, potent, and selective small molecule inhibitor of Janus Kinase 2 (JAK2) developed by Ambit Biosciences, now part of Daiichi Sankyo.[1][2] As a targeted inhibitor, **AC-430** is under investigation for its therapeutic potential in oncology and autoimmune diseases, where the JAK/STAT signaling pathway is often dysregulated.[1] The JAK family of non-receptor tyrosine kinases, particularly JAK2, plays a crucial role in mediating signaling from cytokine and growth factor receptors that are critical for hematopoiesis and immune response.[1] The discovery of the activating JAK2 V617F mutation in a majority of patients with myeloproliferative neoplasms (MPNs) has established JAK2 as a key therapeutic target.[3][4]

Preclinical studies have indicated that **AC-430** demonstrates significant efficacy in animal models of cancer and autoimmune diseases at oral doses as low as 10 mg/kg/day.[1] Furthermore, its potency in cell-based models has been reported to be equivalent or superior to that of competing JAK2 inhibitors.[1] This document provides detailed standard operating procedures for key assays relevant to the characterization of **AC-430** and other similar JAK2 inhibitors.

Mechanism of Action and Signaling Pathway

AC-430 exerts its effects by inhibiting the kinase activity of JAK2. In the canonical JAK-STAT signaling pathway, the binding of a cytokine (e.g., erythropoietin or interleukins) to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate each other and key tyrosine residues on the receptor's cytoplasmic tail. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression, which governs processes like cell proliferation, differentiation, and survival. By inhibiting JAK2, **AC-430** blocks this entire cascade, thereby preventing the downstream effects of cytokine signaling.

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by **AC-430**.



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Caption: JAK-STAT signaling pathway and inhibition by **AC-430**.

Quantitative Data Summary

While specific, publicly available quantitative data for **AC-430** is limited, the following table presents representative half-maximal inhibitory concentration (IC50) values for several known JAK2 inhibitors against the wild-type (WT) enzyme and the V617F mutant. This data is provided to illustrate the typical potency and selectivity profile of compounds in this class.

Compound	JAK1 IC50 (nM)	JAK2 IC50 (nM)	JAK3 IC50 (nM)	JAK2 V617F IC50 (nM)	Reference
Ruxolitinib (INCB018424)	3.3	2.8	322	~3	[3]
Fedratinib (TG101348)	105	3	996	3	[3]
Pacritinib (SB1518)	1280	23	520	19	[3]
Lestaurtinib (CEP-701)	-	1	-	~1	[3]
NS-018	>1000	<1	>1000	<1	[4]

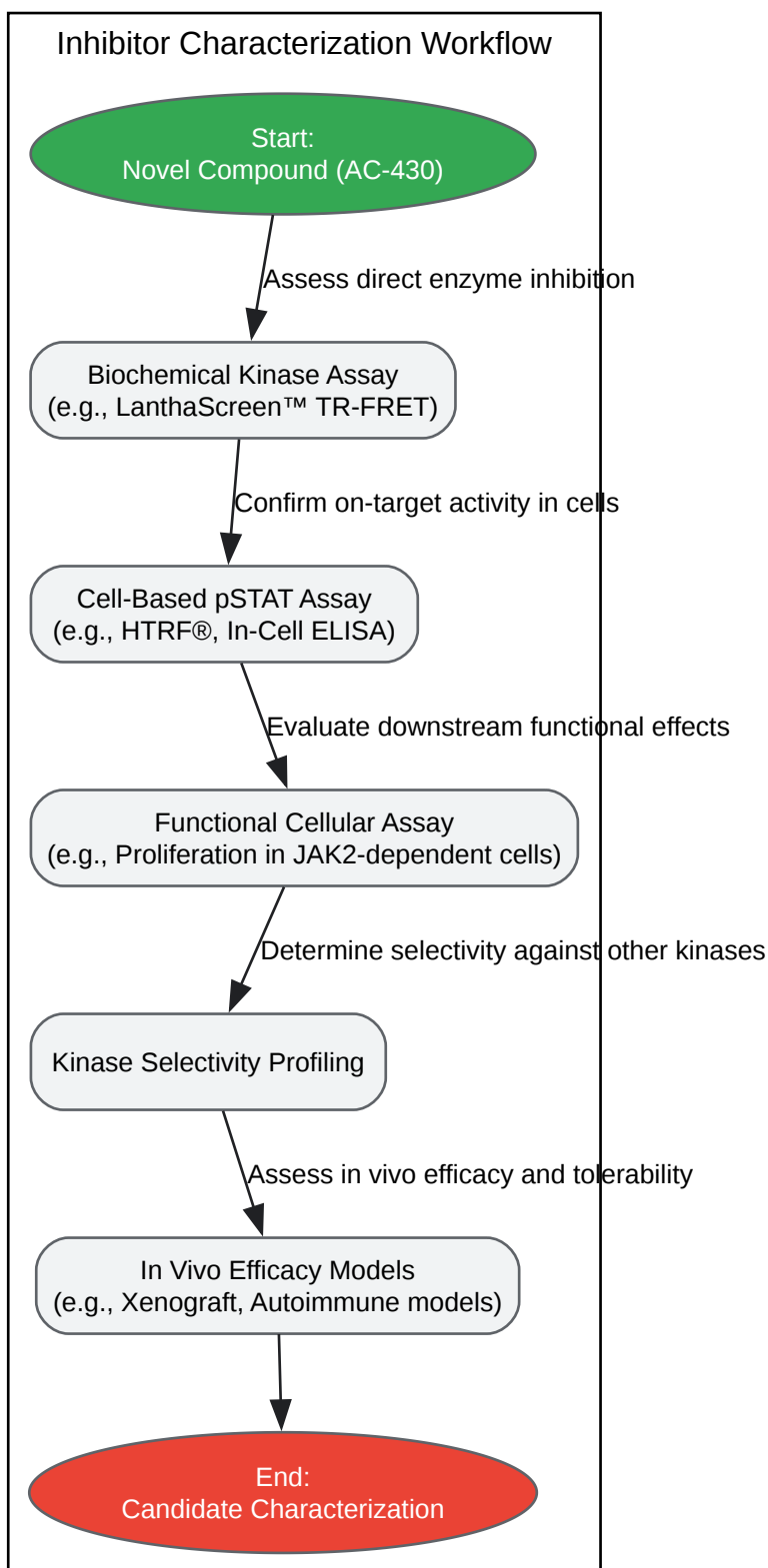
Note: The data presented are compiled from various sources and are intended for comparative purposes. Assay conditions may vary between studies.

Experimental Protocols

The following are detailed protocols for standard assays used to characterize JAK2 inhibitors like **AC-430**.

Experimental Workflow Overview

A typical workflow for characterizing a novel JAK2 inhibitor involves a multi-step process, starting with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to confirm on-target activity in a physiological context and assess downstream functional effects.



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Caption: Typical experimental workflow for characterizing a JAK2 inhibitor.

Protocol 1: Biochemical JAK2 Kinase Assay (LanthaScreen™ TR-FRET)

Objective: To determine the in vitro potency (IC₅₀) of **AC-430** against recombinant JAK2 enzyme.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a GFP-labeled substrate by a terbium (Tb)-labeled anti-phospho-substrate antibody. Inhibition of JAK2 activity by **AC-430** results in a decrease in the TR-FRET signal.

Materials:

- Recombinant human JAK2 enzyme
- LanthaScreen™ GFP-STAT1 substrate
- LanthaScreen™ Tb-anti-pSTAT1 [pTyr701] antibody
- ATP
- Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
- TR-FRET Dilution Buffer
- **AC-430** (or other test compounds) dissolved in DMSO
- Low-volume 384-well plates (black or white)
- TR-FRET compatible plate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **AC-430** in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions. Then, create an intermediate dilution of the compounds in Kinase Buffer.
- **Reaction Setup:**

- Add 2.5 μ L of the diluted **AC-430** or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a 2X enzyme/substrate mix in Kinase Buffer containing the pre-determined optimal concentrations of JAK2 enzyme and GFP-STAT1 substrate.
- Add 5 μ L of the 2X enzyme/substrate mix to each well.
- Initiate Reaction:
 - Prepare a 2X ATP solution in Kinase Buffer at a concentration equal to the ATP K_m for JAK2.
 - Add 2.5 μ L of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 10 μ L.
- Incubation: Cover the plate and incubate for 60 minutes at room temperature.
- Detection:
 - Prepare a 2X detection mix containing Tb-anti-pSTAT1 antibody and EDTA in TR-FRET Dilution Buffer. The EDTA stops the kinase reaction.
 - Add 10 μ L of the detection mix to each well.
- Final Incubation and Reading: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET plate reader, measuring emission at both the terbium (donor) and GFP (acceptor) wavelengths.
- Data Analysis: Calculate the TR-FRET emission ratio (acceptor/donor). Plot the ratio against the logarithm of the **AC-430** concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based Phospho-STAT3 (pSTAT3) Assay

Objective: To measure the inhibition of cytokine-induced STAT3 phosphorylation by **AC-430** in a cellular context.

Principle: This assay quantifies the level of phosphorylated STAT3 (a direct downstream target of JAK2) in cells following cytokine stimulation in the presence of an inhibitor. This can be performed using various platforms, such as HTRF®, In-Cell ELISA, or flow cytometry.

Materials:

- Human erythroleukemia cell line (e.g., TF-1) or other cytokine-responsive cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Cytokine for stimulation (e.g., IL-6 or Erythropoietin)
- **AC-430** (or other test compounds) dissolved in DMSO
- Assay plates (e.g., 96-well tissue culture plates)
- Lysis buffer with protease and phosphatase inhibitors
- Phospho-STAT3 (Tyr705) and Total STAT3 antibody pairs (for ELISA or HTRF)
- Detection reagents (e.g., HRP-conjugated secondary antibody and TMB substrate for ELISA)

Procedure (In-Cell ELISA):

- **Cell Seeding:** Seed TF-1 cells into a 96-well plate at a density of 50,000-100,000 cells per well and incubate overnight.
- **Serum Starvation:** The next day, replace the growth medium with low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-6 hours.
- **Compound Treatment:** Add various concentrations of **AC-430** or DMSO (vehicle control) to the wells and incubate for 1-2 hours at 37°C.
- **Cytokine Stimulation:** Add the cytokine (e.g., IL-6 at 50 ng/mL) to all wells except the unstimulated control. Incubate for 20-30 minutes at 37°C.
- **Cell Fixation and Permeabilization:**

- Aspirate the medium and wash the cells once with ice-cold PBS.
- Fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.
- Wash the cells and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
- Blocking and Antibody Incubation:
 - Wash the cells and block with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
 - Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
- Detection:
 - Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again and add TMB substrate. Allow color to develop in the dark.
 - Stop the reaction with 1N H₂SO₄ and read the absorbance at 450 nm.
- Data Analysis: Normalize the phospho-STAT3 signal to a total STAT3 signal (run in parallel wells) or cell number. Calculate the percentage of inhibition relative to the cytokine-stimulated control and plot against the compound concentration to determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay

Objective: To assess the effect of **AC-430** on the proliferation of a JAK2-dependent cell line.

Principle: This assay measures the viability or proliferation of a cell line that relies on the JAK-STAT pathway for its growth and survival (e.g., a cell line harboring the JAK2 V617F mutation, such as HEL or UKE-1 cells). Inhibition of JAK2 by **AC-430** is expected to reduce cell proliferation.

Materials:

- JAK2-dependent cell line (e.g., HEL 92.1.7)
- Cell culture medium and supplements

- **AC-430** (or other test compounds) dissolved in DMSO
- 96-well clear-bottom plates (for imaging) or white-walled plates (for luminescence)
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS)
- Plate reader (luminescence, fluorescence, or absorbance)

Procedure (using CellTiter-Glo®):

- Cell Seeding: Seed HEL cells into a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Compound Addition: Add various concentrations of **AC-430** or DMSO (vehicle control) to the wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Assay Readout:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 µL of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Measurement: Measure the luminescence using a microplate luminometer.
- Data Analysis: Calculate the percentage of proliferation inhibition relative to the DMSO-treated control wells. Plot the percentage of inhibition against the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

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